(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Overview
Description
ent-8-iso Prostaglandin F2.alpha.: is a biologically active isoprostane formed non-enzymatically via free radical peroxidation of arachidonic acid. It is known for its potent vasoconstrictive properties and is often used as a biomarker for oxidative stress .
Mechanism of Action
Target of Action
The primary targets of ent-15-F2t-IsoP are the retina and cerebral microvessels . This compound acts as a potent vasoconstrictor in these areas, with EC50 values of 30.6 and 53.5 nM respectively .
Mode of Action
ent-15-F2t-IsoP interacts with its targets by inducing vasoconstriction . This means it causes the blood vessels in the retina and cerebral microvessels to narrow, which can affect blood flow.
Biochemical Pathways
It is known that this compound has a significant impact on the vascular system, particularly in the retina and cerebral microvessels .
Pharmacokinetics
Its potent vasoconstrictive effects suggest that it is readily absorbed and distributed in the body, particularly in the retina and cerebral microvessels .
Result of Action
The primary result of ent-15-F2t-IsoP’s action is vasoconstriction in the retina and cerebral microvessels . This can have significant effects on blood flow and pressure within these vessels.
Biochemical Analysis
Biochemical Properties
ent-15-F2t-IsoP plays a significant role in biochemical reactions, particularly in the context of oxidative stress. It interacts with various enzymes, proteins, and other biomolecules. For instance, ent-15-F2t-IsoP is known to interact with cyclooxygenase enzymes, which are involved in the conversion of arachidonic acid to prostaglandins. This interaction can influence the production of other prostaglandins and related compounds, thereby affecting inflammatory responses and other physiological processes .
Cellular Effects
ent-15-F2t-IsoP has profound effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ent-15-F2t-IsoP has been shown to activate signaling pathways that lead to the production of reactive oxygen species, which can further exacerbate oxidative stress and damage cellular components . Additionally, ent-15-F2t-IsoP can alter gene expression patterns, leading to changes in the production of proteins involved in inflammation, apoptosis, and other cellular processes .
Molecular Mechanism
The molecular mechanism of action of ent-15-F2t-IsoP involves its binding interactions with various biomolecules. ent-15-F2t-IsoP can bind to specific receptors on the cell surface, leading to the activation of intracellular signaling cascades. These cascades can result in the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular metabolism. For example, ent-15-F2t-IsoP has been shown to inhibit the activity of certain antioxidant enzymes, thereby increasing oxidative stress within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ent-15-F2t-IsoP can change over time. The stability and degradation of ent-15-F2t-IsoP are important factors that influence its long-term effects on cellular function. Studies have shown that ent-15-F2t-IsoP can remain stable for extended periods under certain conditions, but it can also degrade rapidly in the presence of specific enzymes or reactive molecules . Long-term exposure to ent-15-F2t-IsoP has been associated with sustained oxidative stress and chronic inflammation in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of ent-15-F2t-IsoP vary with different dosages in animal models. At low doses, ent-15-F2t-IsoP can act as a signaling molecule, modulating various physiological processes without causing significant damage. At high doses, ent-15-F2t-IsoP can induce toxic effects, including severe oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the impact of ent-15-F2t-IsoP becomes more pronounced beyond a certain dosage .
Metabolic Pathways
ent-15-F2t-IsoP is involved in several metabolic pathways, including those related to lipid metabolism and oxidative stress. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of polyunsaturated fatty acids. These interactions can influence the production of other bioactive lipids and affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of ent-15-F2t-IsoP within cells and tissues are mediated by specific transporters and binding proteins. ent-15-F2t-IsoP can be transported across cell membranes by lipid transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of ent-15-F2t-IsoP can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of ent-15-F2t-IsoP is crucial for its activity and function. ent-15-F2t-IsoP can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, ent-15-F2t-IsoP has been found to localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress . The specific localization of ent-15-F2t-IsoP can determine its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: ent-8-iso Prostaglandin F2.alpha. is synthesized through the non-enzymatic peroxidation of arachidonic acid. This process involves the formation of free radicals that initiate the peroxidation of arachidonic acid, leading to the production of isoprostanes .
Industrial Production Methods: The industrial production of ent-8-iso Prostaglandin F2.alpha. typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process includes the extraction of arachidonic acid from biological sources, followed by controlled peroxidation reactions .
Chemical Reactions Analysis
Types of Reactions: ent-8-iso Prostaglandin F2.alpha. undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions where functional groups are replaced
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Solvents: Organic solvents like methanol and ethanol are often used in these reactions
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of ent-8-iso Prostaglandin F2.alpha., which can have different biological activities .
Scientific Research Applications
ent-8-iso Prostaglandin F2.alpha. has a wide range of scientific research applications, including:
Chemistry: Used as a standard for studying lipid peroxidation and oxidative stress.
Biology: Serves as a biomarker for oxidative stress in various biological systems.
Medicine: Investigated for its role in diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents .
Comparison with Similar Compounds
8-Isoprostaglandin F2.alpha.: Another isoprostane with similar vasoconstrictive properties.
8-iso-15(S)-Prostaglandin F2.alpha.: A stereoisomer with slightly different biological activities.
8-epi Prostaglandin F2.alpha.: Another isomer with comparable effects
Uniqueness: ent-8-iso Prostaglandin F2.alpha. is unique due to its specific formation pathway and potent biological activity. Its non-enzymatic formation distinguishes it from other prostaglandins that are typically produced enzymatically .
Properties
IUPAC Name |
(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-VCKDCIDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348027 | |
Record name | (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159812-83-6 | |
Record name | (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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